molecular formula C8H19N3 B13105564 4-Butylpiperazin-1-amine CAS No. 65504-31-6

4-Butylpiperazin-1-amine

Cat. No.: B13105564
CAS No.: 65504-31-6
M. Wt: 157.26 g/mol
InChI Key: VONTYHDIROONGW-UHFFFAOYSA-N
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Description

4-Butylpiperazin-1-amine is a piperazine derivative featuring a butyl group attached to the piperazine ring and an amine substituent. Piperazine derivatives are widely studied for their versatility in medicinal chemistry due to their ability to modulate receptor interactions, pharmacokinetics, and metabolic stability. The butyl chain introduces hydrophobicity, which can enhance membrane permeability and influence binding affinity to biological targets such as neurotransmitter receptors or enzymes.

For example, alkylation of piperazine with a butyl halide in the presence of a base (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) or ethanol is a plausible route, as seen in the synthesis of 2-(4-Benzylpiperazin-1-yl)pyridin-3-amine . Purification techniques such as recrystallization or chromatography are typically employed to achieve high purity.

Applications: Piperazine derivatives are frequently used as intermediates in drug development. The butyl group in 4-Butylpiperazin-1-amine may improve lipophilicity, making it valuable for central nervous system (CNS) drug candidates where blood-brain barrier penetration is critical.

Properties

CAS No.

65504-31-6

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

4-butylpiperazin-1-amine

InChI

InChI=1S/C8H19N3/c1-2-3-4-10-5-7-11(9)8-6-10/h2-9H2,1H3

InChI Key

VONTYHDIROONGW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazin-1-amine typically involves the reaction of 1-bromo-4-butylpiperazine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of 4-Butylpiperazin-1-amine may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Butylpiperazin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

    Substitution: Halogenated compounds, such as bromoalkanes; reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides of 4-Butylpiperazin-1-amine.

    Reduction: Reduced derivatives with altered amine functionalities.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

4-Butylpiperazin-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butylpiperazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The pharmacological and chemical properties of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of 4-Butylpiperazin-1-amine with key analogs:

Compound Name Structure Key Features Biological Activity
4-Butylpiperazin-1-amine Piperazine + butyl + amine Hydrophobic butyl chain enhances lipophilicity and membrane permeability. Potential CNS activity due to improved BBB penetration; understudied in current literature.
4-Benzylpiperazin-1-amine Piperazine + benzyl + amine Aromatic benzyl group may improve binding to serotonin/dopamine receptors. Used in synthesizing antipsychotic agents; limited standalone biological activity .
2-(4-Methylpiperazin-1-yl)butan-1-amine Piperazine + methyl + butyl + amine Methyl group reduces steric hindrance; shorter chain affects solubility. Explored for antimicrobial applications; CAS 953739-57-6 .
2-(4-Phenylpiperazin-1-yl)propan-1-amine Piperazine + phenyl + propyl + amine Phenyl group enhances affinity for adrenergic receptors. Studied for cardiovascular and antidepressant effects; moderate efficacy .
4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine Piperazine + benzothiophene + butyl Benzothiophene moiety increases interaction with serotonin receptors. Investigated for schizophrenia and depression; high receptor selectivity .

Key Differences and Implications

  • Substituent Effects :

    • Butyl vs. Benzyl/Phenyl : The butyl group in 4-Butylpiperazin-1-amine confers greater hydrophobicity compared to aromatic benzyl or phenyl groups. This may improve CNS penetration but reduce water solubility, necessitating formulation adjustments .
    • Chain Length : Butyl (C4) chains, as in 4-Butylpiperazin-1-amine, offer a balance between flexibility and steric bulk, whereas shorter chains (e.g., propyl or methyl) may enhance solubility but limit target engagement .
  • Biological Activity: Receptor Specificity: Benzothiophene-containing analogs (e.g., 4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine) exhibit strong serotonin receptor affinity, while phenyl derivatives show broader adrenergic activity . The butylamine variant’s activity remains less characterized but is hypothesized to interact with dopamine transporters. Antimicrobial Potential: Methylpiperazine derivatives (e.g., 2-(4-Methylpiperazin-1-yl)butan-1-amine) demonstrate moderate antimicrobial effects, suggesting that 4-Butylpiperazin-1-amine could be optimized for similar applications .

Biological Activity

4-Butylpiperazin-1-amine is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

4-Butylpiperazin-1-amine features a piperazine ring substituted with a butyl group. This modification can influence the compound's lipophilicity, receptor interactions, and overall biological activity. The compound is often investigated in relation to its effects on various biological targets, particularly in the context of receptor antagonism and enzyme inhibition.

Biological Activity Overview

Research indicates that 4-butylpiperazin-1-amine may exhibit several pharmacological effects:

  • Receptor Antagonism : It has been noted for its potential to act as an antagonist at various receptors, including the CCR2b receptor, which is involved in inflammatory responses .
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cellular signaling pathways, potentially affecting processes such as inflammation and cancer cell proliferation.

1. Antimicrobial Activity

A study highlighted the antimicrobial properties of piperazine derivatives, including compounds structurally similar to 4-butylpiperazin-1-amine. These compounds demonstrated effectiveness against various bacterial strains, suggesting that 4-butylpiperazin-1-amine could share similar antimicrobial properties .

2. Inflammatory Disease Treatment

Research into the antagonistic properties of butylpiperazine derivatives has shown promise in treating inflammatory diseases. The ability to inhibit CCR2b receptors indicates a potential pathway for reducing inflammation in conditions such as arthritis or other inflammatory disorders .

3. Cancer Research

Studies have explored the interaction of piperazine derivatives with kinases involved in cancer progression. The modulation of these targets by compounds like 4-butylpiperazin-1-amine could lead to new therapeutic strategies for cancer treatment.

Synthesis Methods

The synthesis of 4-butylpiperazin-1-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Piperazine Ring : Starting from readily available amines and carbonyl compounds.
  • Substitution Reactions : Introducing the butyl group through alkylation processes.

These synthetic routes can be optimized for yield and efficiency using modern techniques such as continuous flow reactors.

Comparative Analysis

In comparing 4-butylpiperazin-1-amine with similar compounds, we can observe differences in biological activity based on structural modifications:

Compound NameStructural FeaturesBiological Activity
8-(4-bromobenzyl)piperazineBromobenzyl instead of butylPotentially similar enzyme inhibition
8-(N,N-diethylpiperazin-1-yl)-3-methylpurineDiethyl group on piperazineVaries based on substituents
8-(4-chlorobenzyl)piperazineChlorobenzyl groupSimilarity in receptor interaction

This table illustrates how slight modifications can significantly impact biological properties and applications.

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